tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a benzyloxy group at the 3-position, and an iodomethyl substituent also at the 3-position. The Boc group enhances stability during synthetic processes, while the iodomethyl moiety serves as a reactive site for further functionalization, such as alkylation or cross-coupling reactions. This compound is of interest in medicinal chemistry and organic synthesis as a versatile intermediate .
Properties
Molecular Formula |
C18H26INO3 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
tert-butyl 3-(iodomethyl)-3-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H26INO3/c1-17(2,3)23-16(21)20-11-7-10-18(13-19,14-20)22-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |
InChI Key |
NLSNCHXFLNKHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride under basic conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with tert-butyl groups using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can target the iodomethyl group, converting it to a methyl group.
Substitution: The iodomethyl group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or cyanides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the corresponding methyl derivative.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting neurological disorders.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The benzyloxy and iodomethyl groups may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Core Structure Variations
- Azetidine vs. Piperidine Derivatives: tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate () shares the Boc and iodomethyl groups but features a smaller azetidine ring (4-membered) instead of piperidine (6-membered). For instance, azetidines are less common in drug design due to synthetic challenges but offer unique stereoelectronic properties .
- Cyclopentane Derivatives: EP 1 763 351 B9 () describes a Boc-protected cyclopentane compound with a trifluoromethylphenyl group.
Substituent Variations on Piperidine Scaffolds
Table 1: Key Piperidine Derivatives and Their Properties
- Amino groups (e.g., propylamino in ) introduce nucleophilic sites for acylations or alkylations, contrasting with the electrophilic iodomethyl group . Oxo groups (e.g., 4-oxo in ) facilitate reductions or condensations, diverging from the benzyloxy group’s role in hydrogenolysis .
Protective Group Strategies
- Boc Group Universality : The Boc group is consistently used across compounds (e.g., –6, 8–10) for amine protection, ensuring compatibility with acidic deprotection conditions.
- Benzyloxycarbonyl (Cbz) Alternatives: Compounds in –10 use Cbz groups, which require hydrogenolysis for removal, unlike the acid-labile Boc group .
Biological Activity
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. Its unique structure, characterized by the presence of a tert-butyl group, a benzyloxy group, and an iodomethyl group, suggests potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is C18H26INO3, with a molecular weight of approximately 431.3 g/mol. The structural features include:
- tert-butyl Group : Contributes to lipophilicity and steric bulk.
- Benzyloxy Group : Enhances binding affinity to biological targets.
- Iodomethyl Group : Potentially increases electrophilicity, aiding in nucleophilic attacks in biological systems.
Synthesis
The synthesis typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with the benzyloxy and iodomethyl groups. Optimizing these synthetic routes is crucial for enhancing yield and purity while adhering to green chemistry principles.
Preliminary studies indicate that this compound interacts with neurotransmitter receptors, enzymes, or ion channels. Its unique combination of functional groups may enhance its binding affinity or selectivity for specific biological targets, potentially making it useful for treating neurological disorders.
Pharmacological Potential
Research suggests that this compound could serve as a precursor for developing drugs targeting various conditions. Its structural attributes may allow it to modulate receptor activity or enzyme function effectively.
Table 1: Potential Pharmacological Applications
| Condition | Target | Mechanism |
|---|---|---|
| Neurological Disorders | Neurotransmitter Receptors | Modulation of neurotransmission |
| Enzyme Inhibition | Specific Enzymes | Competitive inhibition or allosteric modulation |
| Ion Channel Modulation | Ion Channels | Alteration of ion flow through channels |
Q & A
Q. What are the critical considerations for designing a synthesis route for tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate to ensure high purity and yield?
A multi-step synthesis approach is typically required, starting with functionalization of the piperidine ring. Key steps include:
- Protection/deprotection strategies : The benzyloxy group may act as a protecting group for hydroxyl or amine intermediates, requiring selective removal under hydrogenolysis or acidic conditions .
- Iodomethyl introduction : Use of iodinating agents (e.g., NaI in acetone) under controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Recrystallization from solvents like ethyl acetate/hexane or column chromatography to isolate the final product .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm completion .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns, particularly for iodine-containing fragments .
- X-ray Crystallography (if applicable): Resolves absolute stereochemistry and crystal packing effects, as demonstrated for similar piperidine derivatives .
Q. How does the iodine substituent influence the compound’s interaction with biological targets?
- Halogen Bonding : The iodine atom can form strong interactions with electron-rich regions of proteins, enhancing binding affinity .
- Lipophilicity : Increased logP from iodine improves membrane permeability, critical for cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
